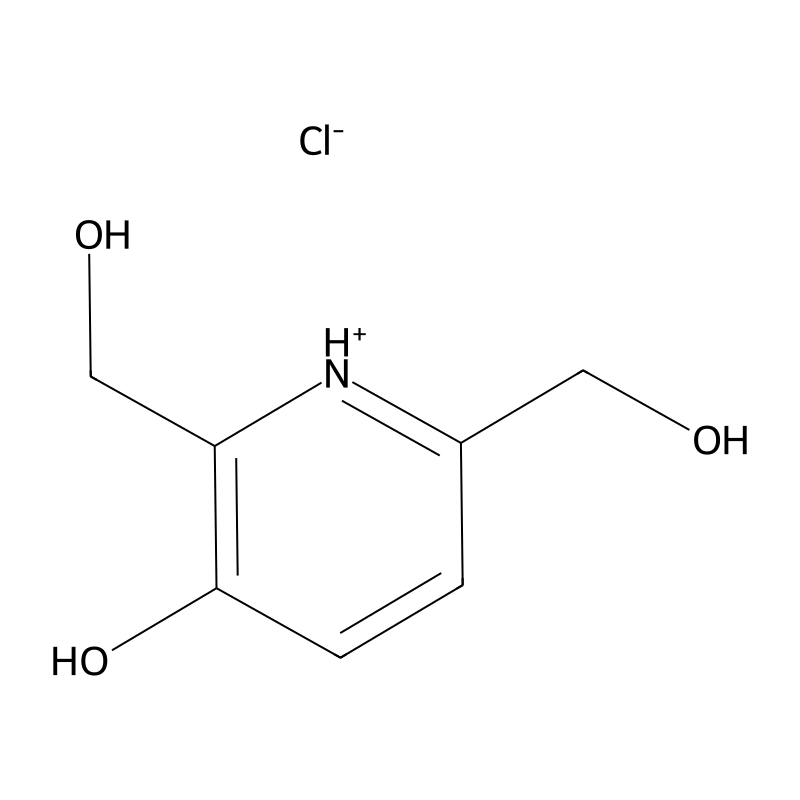

3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Biocatalysis

Specific Scientific Field: Biocatalysis

Comprehensive and Detailed Summary of the Application: “3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride” has been used in a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate .

Detailed Description of the Methods of Application or Experimental Procedures: The compound is synthesized from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .

Thorough Summary of the Results or Outcomes Obtained: After scale up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h −1 .

Application in Synthesis of Metal Complexes and Catalysts

Specific Scientific Field: Chemistry

Comprehensive and Detailed Summary of the Application: “2,6-Pyridinedimethanol”, which is structurally similar to “3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride”, can be used as a ligand to synthesize a variety of metal complexes and catalysts .

Detailed Description of the Methods of Application or Experimental Procedures: The compound is used as a reactant to prepare Fe (III) complexes such as

[Fe(18)O(6)(OH)(8)(pdm)(10)(pdmH)(4)(H(2)O)(4)](ClO(4))(10)[Fe (18)O (6) (OH) (8) (pdm) (10) (pdmH) (4) (H (2)O) (4)] (ClO (4)) (10)[Fe(18)O(6)(OH)(8)(pdm)(10)(pdmH)(4)(H(2)O)(4)](ClO(4))(10)

and[Fe(9)O(4)(OH)(2)(O(2)CMe)(10)(pdm)(pdmH)(4)](NO(3))[Fe (9)O (4) (OH) (2) (O (2)CMe) (10) (pdm) (pdmH) (4)] (NO (3))[Fe(9)O(4)(OH)(2)(O(2)CMe)(10)(pdm)(pdmH)(4)](NO(3))

.Thorough Summary of the Results or Outcomes Obtained: The synthesis of these metal complexes and catalysts can lead to the development of new materials with unique properties .

3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride is a chemical compound with the molecular formula and a CAS number of 14187-25-8. This compound is a derivative of pyridine, characterized by hydroxyl and hydroxymethyl groups located at the 3rd and 2nd, 6th positions, respectively. It appears as a white crystalline solid and has a melting point ranging from 142 to 147 °C. The presence of these functional groups contributes to its unique chemical properties, making it valuable in various scientific applications, particularly in organic synthesis and biochemistry .

3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride functions as a bifunctional cross-linking agent in proteomics research. The two hydroxyl groups (CH2OH) on the molecule can react with primary amines (NH2) present in the amino acid side chains of proteins. This creates covalent bonds between nearby protein chains, effectively "locking" them in their spatial conformation []. This cross-linking allows researchers to study protein-protein interactions and protein complexes within a cell.

- Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction: The compound can undergo reduction to yield various derivatives with different functional groups.

- Substitution: Hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions- Oxidation: Common reagents include potassium permanganate and sodium periodate.

- Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

- Substitution: Alkyl halides and acyl chlorides serve as typical substrates for substitution reactions.

Major Products Formed- From Oxidation: Products include 2,6-diformylpyridine and 2,6-pyridinedicarboxylic acid.

- From Reduction: Derivatives such as 2,6-bis(hydroxymethyl)pyridine derivatives can be obtained.

- From Substitution: Compounds like 2,6-bis(alkoxymethyl)pyridine and 2,6-bis(acyloxymethyl)pyridine are formed.

- From Oxidation: Products include 2,6-diformylpyridine and 2,6-pyridinedicarboxylic acid.

- From Reduction: Derivatives such as 2,6-bis(hydroxymethyl)pyridine derivatives can be obtained.

- From Substitution: Compounds like 2,6-bis(alkoxymethyl)pyridine and 2,6-bis(acyloxymethyl)pyridine are formed.

The biological activity of 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride is notable in several contexts:

- It interacts with specific molecular targets, influencing various biochemical pathways.

- The compound's hydroxyl and hydroxymethyl groups facilitate hydrogen bonding, enhancing its ability to interact with enzymes and receptors.

- Research indicates potential applications in enzyme catalysis and metabolic studies .

The synthesis of 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride can be accomplished through various methods:

- Biocatalytic Process: This method utilizes recombinant microbial whole cells to convert naturally occurring 2,6-lutidine into 2,6-bis(hydroxymethyl)pyridine. This bioconversion can achieve titers exceeding 12 g/L with a space-time yield of 0.8 g/L/h.

- Multistep Organic Synthesis: An industrial approach involves oxidizing 2,6-lutidine to dipicolinic acid using potassium permanganate in water. This is followed by reduction with sodium borohydride/iodine in tetrahydrofuran to yield the desired compound .

3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride finds application in various fields:

- Chemistry: It serves as a precursor for synthesizing metal complexes and catalysts.

- Biology: The compound is used in enzyme catalysis studies and metabolic pathway investigations.

- Medicine: It acts as a potential intermediate in pharmaceutical synthesis.

- Industry: Its utility extends to the production of biopolymers and specialty chemicals .

Similar Compounds- 2,6-Bis(hydroxymethyl)pyridine

- Lacks the hydroxyl group at the 3rd position but shares similar reactivity due to the presence of two hydroxymethyl groups.

- 3-Hydroxy-2-methylpyridine

- Contains a methyl group instead of hydroxymethyl groups at the 2nd and 6th positions; exhibits different reactivity patterns.

- 2,6-Pyridinedimethanol

- Similar structure but differs in the number of hydroxymethyl substituents; less versatile compared to 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride.

Uniqueness

- Lacks the hydroxyl group at the 3rd position but shares similar reactivity due to the presence of two hydroxymethyl groups.

- Contains a methyl group instead of hydroxymethyl groups at the 2nd and 6th positions; exhibits different reactivity patterns.

- Similar structure but differs in the number of hydroxymethyl substituents; less versatile compared to 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride.

The uniqueness of 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride lies in its combination of both hydroxyl and hydroxymethyl groups. This configuration enhances its reactivity and versatility in

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant